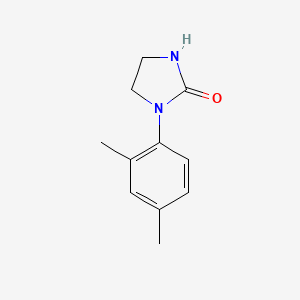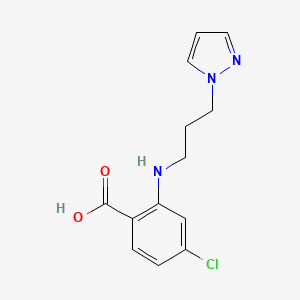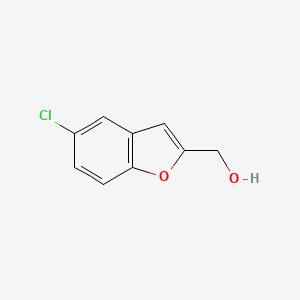
(5-Chlorobenzofuran-2-yl)methanol
Overview
Description
“(5-Chlorobenzofuran-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One method involves the use of sodium tetrahydroborate and ethanol at 0 - 20℃ . Another method involves the use of borane-THF in tetrahydrofuran at 0 - 60℃ . Yet another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0℃ .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring substituted with a chlorine atom at the 5-position and a methanol group at the 2-position .
Scientific Research Applications
Methanol in Hydrogen Production
Methanol, due to its properties as a liquid hydrogen carrier, plays a significant role in hydrogen production. The process involves various methods such as steam reforming, partial oxidation, and autothermal reforming, highlighting the development of catalysts and reactor technology to improve efficiency and selectivity towards hydrogen production. Copper-based catalysts are noted for their high activity, though challenges remain regarding their stability and deactivation over time. Novel reactor designs, such as porous copper fiber sintered-felt and monolith structures, have been explored to enhance the production process (García et al., 2021).
Methanol Synthesis and Application
The synthesis of methanol and its potential uses, particularly as a clean-burning fuel, are under continuous examination. Methanol is produced at large scales and has applications ranging from being a peaking fuel in power stations to serving as a primary transportation fuel or fuel additive. Its clean-burning nature offers significant advantages in terms of emissions compared to conventional fuels (Cybulski, 1994).
Methanol as a Marker for Insulating Paper Degradation
In the context of power transformers, methanol has been identified as a useful chemical marker for assessing the condition of solid insulation. The presence of methanol in transformer oil, resulting from the degradation of insulating paper, can serve as an indicator of the insulation's health, guiding maintenance and operational decisions (Jalbert et al., 2019).
Safety and Hazards
“(5-Chlorobenzofuran-2-yl)methanol” is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and dust respirator .
Properties
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHGEDUVMVBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2536289.png)
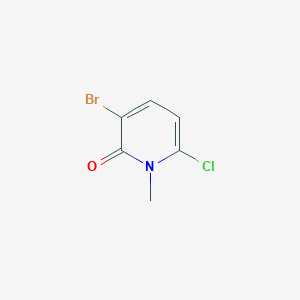
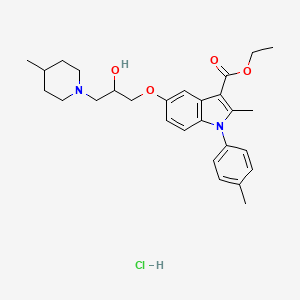
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)
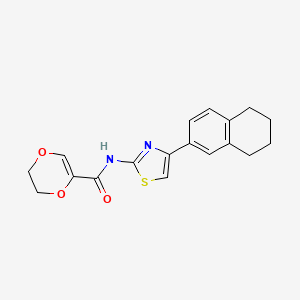

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
